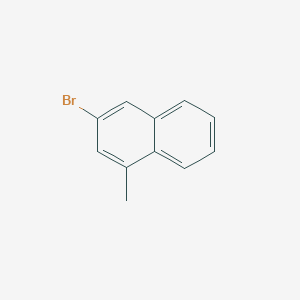

3-Bromo-1-methylnaphthalene

Description

BenchChem offers high-quality 3-Bromo-1-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXLKIYFDKKKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595486 | |

| Record name | 3-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112929-89-2 | |

| Record name | 3-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 3-Bromo-1-methylnaphthalene from 4-bromo-6-methyl-2-pyrone: A Diels-Alder Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient method for the synthesis of 3-Bromo-1-methylnaphthalene, a substituted naphthalene derivative of interest in medicinal chemistry and materials science. The described methodology leverages a [4+2] cycloaddition reaction, specifically a Diels-Alder reaction, between 4-bromo-6-methyl-2-pyrone and a benzyne intermediate, followed by a spontaneous decarboxylative aromatization. This approach offers a modular and effective route to highly functionalized naphthalene scaffolds.

Introduction: The Significance of Substituted Naphthalenes

Multisubstituted naphthalenes are a critical class of compounds prevalent in various scientific disciplines, including pharmaceutical sciences, agrochemistry, and materials chemistry.[1][2] Their rigid, aromatic core serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. However, the synthesis of specifically substituted naphthalenes can be challenging due to issues with reactivity and selectivity in classical electrophilic aromatic substitution reactions.[1] This guide focuses on a contemporary strategy that circumvents these challenges by constructing the naphthalene ring system through a cycloaddition pathway.

The Synthetic Strategy: A Diels-Alder/Aromatization Cascade

The core of this synthetic approach is a tandem reaction sequence initiated by a Diels-Alder reaction. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through the concerted cycloaddition of a conjugated diene and a dienophile.[3][4] In this specific synthesis, 4-bromo-6-methyl-2-pyrone acts as the diene component.

A key innovation in this methodology is the use of an aryne intermediate, specifically benzyne, as the dienophile. Arynes are highly reactive and electron-deficient species, making them excellent partners for cycloaddition reactions.[1][2] The initial Diels-Alder adduct rapidly undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield the final aromatic naphthalene product. This decarboxylative aromatization is a key driving force for the overall transformation.[1][2]

A pioneering study on the synthesis of naphthalene from the Diels-Alder reaction of 2-pyrone with benzyne was reported by Wittig and Hoffmann.[1] The methodology described herein is an extension of this concept to synthesize a specifically substituted naphthalene.

Reaction Pathway Visualization

Caption: Overall synthetic workflow from reactants to the final product.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on the successful synthesis of 3-bromo-1-methylnaphthalene as reported in the literature.[1][2]

Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier |

| 4-bromo-6-methyl-2-pyrone | C₆H₅BrO₂ | ≥98% | Commercially Available |

| o-silylphenyl triflate | C₁₆H₁₇F₃O₃SSi | ≥98% | Commercially Available |

| Cesium Fluoride (CsF) | CsF | ≥99% | Commercially Available |

| Acetonitrile (MeCN) | CH₃CN | Anhydrous | Commercially Available |

Reaction Setup and Procedure

-

Preparation of the Reaction Vessel: A flame-dried round-bottom flask is equipped with a magnetic stir bar and sealed with a rubber septum. The flask is then purged with an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: To the flask, add 4-bromo-6-methyl-2-pyrone (1.0 equivalent), o-silylphenyl triflate (as the benzyne precursor, typically 1.2-1.5 equivalents), and cesium fluoride (2.0 equivalents).

-

Solvent Addition: Anhydrous acetonitrile is added via syringe to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), or gently heated to facilitate the reaction, as determined by reaction monitoring.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-bromo-1-methylnaphthalene.

-

Characterization Data

The structure and purity of the synthesized 3-bromo-1-methylnaphthalene should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the substitution pattern on the naphthalene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.

Mechanistic Insights and Rationale for Experimental Choices

The Role of 4-bromo-6-methyl-2-pyrone as the Diene

2-Pyrones, while possessing some aromatic character, can function as dienes in Diels-Alder reactions.[5] The substituents on the pyrone ring, in this case, a bromo group at the 4-position and a methyl group at the 6-position, are incorporated into the final naphthalene product. The presence of electron-withdrawing groups on the pyrone can influence its reactivity.[1]

Generation and Reactivity of Benzyne

Benzyne is a highly reactive intermediate that is generated in situ from a stable precursor. o-silylaryl triflates are commonly used benzyne precursors.[1][2] The presence of a fluoride source, such as cesium fluoride, facilitates the elimination of the silyl and triflate groups to form the benzyne triple bond. The high reactivity of benzyne as a dienophile is driven by the strain of the in-plane alkyne.

The Decarboxylative Aromatization Step

The initial cycloadduct formed from the Diels-Alder reaction between 4-bromo-6-methyl-2-pyrone and benzyne is a bicyclic lactone. This intermediate is typically unstable and readily undergoes a retro-Diels-Alder reaction, losing a molecule of carbon dioxide to form the thermodynamically stable aromatic naphthalene ring system.[1][2] This spontaneous aromatization is a significant driving force for the overall reaction.

Visualization of the Reaction Mechanism

Caption: A simplified representation of the key steps in the reaction mechanism.

Conclusion and Future Outlook

The synthesis of 3-bromo-1-methylnaphthalene from 4-bromo-6-methyl-2-pyrone via a Diels-Alder reaction with benzyne represents a powerful and versatile strategy for the construction of polysubstituted naphthalenes.[1][2] This method offers good yields and allows for the introduction of various functional groups in a modular fashion.[2] The principles outlined in this guide can be extended to the synthesis of a wide array of functionalized naphthalenes by varying the substituents on both the pyrone and the aryne precursor. This opens up avenues for the discovery of new molecules with potential applications in drug development and materials science.

References

-

Numata, K., Tabata, S., Kobayashi, A., & Yoshida, S. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. New Journal of Chemistry, 47(39), 18383-18390. [Link]

-

Numata, K., Tabata, S., Kobayashi, A., & Yoshida, S. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. RSC Publishing. [Link]

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

-

Organic Chemistry Portal. Diels-Alder Reaction. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

Deng, L., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6352–6353. [Link]

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

-

Chavan, S. P., et al. (2018). Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. Journal of the Iranian Chemical Society, 15(10), 2191-2212. [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (1992). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 70, 20. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o -silylaryl triflates - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03831A [pubs.rsc.org]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-1-methylnaphthalene chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-1-methylnaphthalene

Abstract

3-Bromo-1-methylnaphthalene is a key aromatic building block in modern organic synthesis. Its unique substitution pattern on the naphthalene core—combining the reactivity of an aryl bromide with the steric and electronic influence of a methyl group—renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, safety considerations, and, most critically, its reactivity in cornerstone synthetic transformations. We will explore the mechanistic underpinnings and provide field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification. The key properties of 3-Bromo-1-methylnaphthalene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 112929-89-2 | [1][2] |

| Molecular Formula | C₁₁H₉Br | [1][2] |

| Molecular Weight | 221.09 g/mol | [1][2] |

| IUPAC Name | 3-bromo-1-methylnaphthalene | [2] |

| Synonyms | β-bromo-methylnaphthalene | [2] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |

| Boiling Point | Data for this specific isomer is not readily available. The related isomer, 1-bromo-4-methylnaphthalene, has a boiling point of 162-164 °C at 12 mmHg. | |

| Density | Data for this specific isomer is not readily available. The related isomer, 1-bromo-4-methylnaphthalene, has a density of 1.419 g/mL at 25 °C. |

Synthesis and Availability

While the direct bromination of naphthalene is a well-established reaction, it typically yields a mixture of isomers, with 1-bromonaphthalene being a major product.[3][4] Achieving regioselective substitution to produce 3-Bromo-1-methylnaphthalene requires more specialized synthetic strategies, often involving multi-step sequences. Consequently, for most research and development applications, it is most practical to procure this compound from specialized chemical suppliers as a synthetic building block.[1]

It is crucial to distinguish nuclear bromination (substitution on the aromatic ring) from side-chain bromination. Photobromination of methylnaphthalenes, for instance, proceeds via a free-radical mechanism to yield bromomethyl derivatives almost exclusively, rather than aryl bromides.[5][6][7]

Chemical Reactivity: A Hub for Molecular Elaboration

The synthetic utility of 3-Bromo-1-methylnaphthalene is dominated by the reactivity of its carbon-bromine bond. As an aryl bromide, it is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C, C-N, and C-S bond formation.[8][9]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to an aromatic core.[10][11] The reaction of 3-Bromo-1-methylnaphthalene with an organoboron reagent (such as a boronic acid or ester) provides direct access to a diverse range of substituted 1-methylnaphthalene derivatives.

The success of a Suzuki coupling hinges on the careful orchestration of its components:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or supplied directly, for example as Pd(PPh₃)₄ or Pd₂(dba)₃.[10] The catalyst's role is to mediate the reaction through a catalytic cycle of oxidative addition, transmetallation, and reductive elimination.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center, enhancing its reactivity, and facilitating the key steps of the catalytic cycle. For aryl bromides, common ligands include triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines like tricyclohexylphosphine (PCy₃) or SPhos, which can improve reaction rates and yields, especially with challenging substrates.[10]

-

Base: A base is essential for activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which is necessary for the transmetallation step where the organic group is transferred from boron to palladium.[10] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: The reaction is typically run in aprotic solvents like dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate complex.[11]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the boronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a magnetic stir bar.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 3-Bromo-1-methylnaphthalene (1.0 equiv.) followed by the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O).

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[12][13] This reaction has transformed the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals and functional materials. Using 3-Bromo-1-methylnaphthalene in this reaction allows for the direct installation of an amino group at the 3-position of the naphthalene core.

-

Catalyst System (Precatalyst + Ligand): The choice of ligand is even more critical in C-N coupling than in C-C coupling. Sterically hindered and electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like RuPhos or XPhos) are essential.[9][14] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[12]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination.[13] Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective.[13][15]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to maintain the activity of the catalytic system.[15]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), the base (e.g., NaOtBu, 1.4-2.0 equiv.), and a magnetic stir bar. For air-stable precatalysts, this can be done on the bench.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical.

-

Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.2 equiv.), 3-Bromo-1-methylnaphthalene (1.0 equiv.), and anhydrous, degassed solvent (e.g., Toluene) via syringe.[14]

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14][15]

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[15] Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to yield the pure N-arylated product.

Safety and Handling

As with any aryl bromide, appropriate safety precautions must be observed when handling 3-Bromo-1-methylnaphthalene.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[17] Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents.[16][18]

-

Hazards: While specific toxicology data for this isomer is limited, related compounds are classified as skin and eye irritants and may be harmful if swallowed or inhaled.[16][17] It is prudent to treat this compound with similar caution.

Conclusion

3-Bromo-1-methylnaphthalene stands as a highly valuable and versatile intermediate in synthetic chemistry. Its defined regiochemistry and the robust reactivity of the aryl bromide moiety make it an ideal substrate for powerful palladium-catalyzed transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By enabling the strategic formation of C-C and C-N bonds, this reagent provides a reliable pathway for the synthesis of complex, functionalized naphthalene derivatives, empowering innovation in pharmaceutical discovery, materials science, and beyond.

References

- Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications (RSC Publishing).

- 3-Bromo-1-methylnaphthalene. Synchem.

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).

- A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters - ACS Publications.

- Photobromination of Methylnaphthalenes. Journal of Organic Chemistry.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules - PMC - NIH.

- 3-Bromo-1-methylnaphthalene (CAS 112929-89-2). ChemicalBook.

- 3-Bromo-1-methylnaphthalene | C11H9Br. PubChem.

- Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters - ACS Publications.

- On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. MDPI.

- Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. Scirp.org.

- CAS 16650-63-8 3-Bromo-naphthalene-1-carboxylic acid methyl ester. Alfa Chemistry.

- SAFETY DATA SHEET for 1-Methylnaphthalene. Fisher Scientific.

- 1-Bromo-4-methylnaphthalene 98. Sigma-Aldrich.

- 1-Bromonaphthalene. Wikipedia.

- 1-Bromo-3-methylnaphthalene. BLD Pharm.

- SAFETY DATA SHEET for 1-Methylnaphthalene. Sigma-Aldrich.

- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University.

- Buchwald–Hartwig amination. Wikipedia.

- Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Cheméo.

- Preparation of 1-(bromomethyl)naphthalene. PrepChem.com.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Edinburgh.

- 3-Bromo-1-fluoronaphthalene SDS, 13772-59-3 Safety Data Sheets. ECHEMI.

- SAFETY DATA SHEET for Naphthalene, 1-bromo-. Fisher Scientific.

- Naphthalene, 1-bromo-. Organic Syntheses Procedure.

- Material Safety Data Sheet for 1-Bromo-3-methylnaphthalene. Capot Chemical.

- 1-Bromo-2-methylnaphthalene technical grade, 90. Sigma-Aldrich.

- Naphthalene, 1-bromo-. Organic Syntheses Procedure.

- 3-Bromo-Naphthalene-1-carboxylic acid. Chem-Impex.

- Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.

- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au - ACS Publications.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.

- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au - ACS Publications.

- 7-Bromo-1-methylnaphthalene | C11H9Br. PubChem.

- 1-bromo-6-methylnaphthalene. ChemSynthesis.

- Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.

- 1-bromo-3-methylnaphthalene (C11H9Br). PubChemLite.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

- 1. synchem.de [synchem.de]

- 2. 3-Bromo-1-methylnaphthalene | C11H9Br | CID 18673607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scirp.org [scirp.org]

- 7. prepchem.com [prepchem.com]

- 8. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Spectroscopic Profile of 3-Bromo-1-methylnaphthalene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromo-1-methylnaphthalene (C₁₁H₉Br), a molecule of interest in synthetic organic chemistry and materials science. Given the limited availability of public experimental spectra for this specific compound, this guide leverages high-fidelity predictive modeling to present a detailed spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical research and development, the unambiguous characterization of a molecule is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure, identify functional groups, and confirm the purity of a synthesized compound. For a substituted naphthalene derivative like 3-Bromo-1-methylnaphthalene, techniques such as NMR, IR, and MS are indispensable tools. They provide a unique fingerprint of the molecule, allowing for its unequivocal identification and differentiation from its isomers and related compounds. Understanding the spectroscopic data is crucial for reaction monitoring, quality control, and for predicting the chemical behavior of the molecule in various applications.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. Due to the absence of publicly available experimental NMR data for 3-Bromo-1-methylnaphthalene, the following spectra have been predicted using advanced computational algorithms.[1][2][3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Bromo-1-methylnaphthalene reveals distinct signals for the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-1-methylnaphthalene

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.55 | d |

| H-4 | 8.01 | s |

| H-5 | 7.89 | d |

| H-6 | 7.52 | t |

| H-7 | 7.61 | t |

| H-8 | 8.05 | d |

| -CH₃ | 2.70 | s |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The downfield region (7.5-8.1 ppm) corresponds to the aromatic protons of the naphthalene ring system. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the bromine and methyl substituents.

-

The singlet at approximately 8.01 ppm is assigned to the H-4 proton, which is deshielded by the adjacent bromine atom.

-

The protons H-5, H-6, H-7, and H-8 on the unsubstituted ring are expected to show characteristic doublet and triplet splitting patterns due to coupling with their neighbors.

-

The upfield singlet at around 2.70 ppm is characteristic of the methyl (-CH₃) group attached to the aromatic ring.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-1-methylnaphthalene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 133.8 |

| C-2 | 129.5 |

| C-3 | 121.7 |

| C-4 | 130.2 |

| C-4a | 132.1 |

| C-5 | 128.4 |

| C-6 | 126.8 |

| C-7 | 127.1 |

| C-8 | 124.9 |

| C-8a | 134.5 |

| -CH₃ | 20.1 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The signals in the range of 121-135 ppm are attributed to the sp² hybridized carbons of the naphthalene ring.

-

The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift around 121.7 ppm.

-

The quaternary carbons (C-1, C-4a, C-8a) typically show distinct chemical shifts.

-

The upfield signal at approximately 20.1 ppm corresponds to the carbon of the methyl group.

Methodology for NMR Prediction

The NMR spectra presented in this guide were predicted using a combination of computational methods, including:

-

HOSE (Hierarchical Organisation of Spherical Environments) code-based prediction: This method utilizes a large database of known structures and their experimental NMR data to predict chemical shifts based on the local atomic environment.[2]

-

Neural Network Algorithms: These machine learning models are trained on vast datasets of molecular structures and their corresponding spectra to predict NMR parameters with high accuracy.[1][3]

The process for obtaining a predicted NMR spectrum is outlined below:

Caption: Workflow for predicting NMR spectra.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 3-Bromo-1-methylnaphthalene provides insights into its key vibrational modes.

Table 3: Predicted Major IR Absorption Bands for 3-Bromo-1-methylnaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Methyl C-H stretch |

| 1580-1620 | Strong | Aromatic C=C stretch |

| 1450-1500 | Medium | Aromatic C=C stretch |

| 800-900 | Strong | Aromatic C-H out-of-plane bend |

| 600-700 | Medium-Strong | C-Br stretch |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The peaks in the 3050-3100 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic naphthalene ring.

-

The absorptions between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the methyl group.

-

The strong bands in the 1580-1620 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic ring system.

-

A strong absorption in the 800-900 cm⁻¹ region is expected for the out-of-plane C-H bending, which can be diagnostic of the substitution pattern on the naphthalene ring.

-

The presence of a C-Br bond is indicated by a medium to strong absorption in the 600-700 cm⁻¹ region.

Methodology for IR Spectrum Prediction

Predicted IR spectra can be generated using computational chemistry software that performs quantum mechanical calculations, such as Density Functional Theory (DFT).[4][5]

The general workflow for IR spectrum prediction is as follows:

Caption: Workflow for predicting IR spectra.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

The predicted electron ionization (EI) mass spectrum of 3-Bromo-1-methylnaphthalene would exhibit a prominent molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

Table 4: Predicted Key m/z Values in the Mass Spectrum of 3-Bromo-1-methylnaphthalene

| m/z | Relative Intensity | Assignment |

| 220 | High | [M]⁺ (with ⁷⁹Br) |

| 222 | High | [M+2]⁺ (with ⁸¹Br) |

| 141 | Medium | [M - Br]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 220, corresponding to the molecule with the ⁷⁹Br isotope.

-

Isotopic Peak ([M+2]⁺): Due to the natural abundance of the ⁸¹Br isotope (approximately 49.3%), a significant peak at m/z 222, with nearly the same intensity as the molecular ion peak, is a key diagnostic feature for a monobrominated compound.

-

Fragmentation: A major fragmentation pathway would involve the loss of the bromine radical, resulting in a fragment ion at m/z 141 ([M - Br]⁺). Further fragmentation of the naphthalene ring can lead to other characteristic ions, such as the one at m/z 115.

Methodology for Mass Spectrum Prediction

Mass spectra can be predicted using software that employs rule-based fragmentation algorithms or quantum chemical calculations to simulate the fragmentation of the molecule under electron ionization.[6]

The workflow for predicting a mass spectrum is illustrated below:

Caption: Workflow for predicting mass spectra.

Experimental Protocols: A General Guide

While this guide presents predicted data, it is essential for researchers to be familiar with the experimental procedures for acquiring spectroscopic data. The following are generalized, step-by-step methodologies for NMR, IR, and MS analysis of a solid organic compound like 3-Bromo-1-methylnaphthalene.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Bromo-1-methylnaphthalene.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The typical volume is 0.6-0.7 mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹H spectrum.

-

Acquire the ¹³C spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid 3-Bromo-1-methylnaphthalene sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR accessory is clean.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of 3-Bromo-1-methylnaphthalene in a volatile solvent (e.g., dichloromethane, methanol).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak and the isotopic pattern.

-

Analyze the fragmentation pattern to gain structural information.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-Bromo-1-methylnaphthalene. The presented NMR, IR, and MS data, along with their interpretations, offer valuable insights for researchers working with this compound. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial to validate these findings with empirical data whenever possible. The general experimental protocols provided herein serve as a practical reference for acquiring such data.

References

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Mestrelab Research. Download NMR Predict - Mnova. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

CFM-ID. CFM-ID. [Link]

-

CompOmics. MS2PIP Server. [Link]

-

ResearchGate. How to predict IR Spectra?[Link]

-

NMRium. Predict - NMRium demo. [Link]

-

University of Washington Proteomics Resource. Data Analysis Tools. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

YouTube. IR Spectra Predicting Tools. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

Wiley Science Solutions. News: Wiley Launches New Database of Predicted Infrared Spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

virtual Chemistry 3D. NMR predictor. [Link]

-

Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

Reddit. IR spectrum predictor software. [Link]

-

Galaxy Training. Predicting EI+ mass spectra with QCxMS. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

-

Cheminfo.org. Mass spectrum and isotopic distribution for a chemical structure. [Link]

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

-

PubChem. 3-Bromo-1-methylnaphthalene. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

ScienceOpen. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl. [Link]

-

NIST WebBook. Naphthalene, 1-bromo-. [Link]

-

ResearchGate. Mass spectra of argon seeded with naphthalene, 1-methylnaphthalene and...[Link]

-

PubChem. 1-Bromo-3-methylnaphthalene. [Link]

-

SpectraBase. 1-Bromo-4-methylnaphthalene - [1H NMR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the design of novel functional molecules.[1][2] The strategic introduction of substituents, such as a methyl group and a bromine atom, onto the naphthalene core, as seen in 3-Bromo-1-methylnaphthalene, can significantly influence its physicochemical properties and reactivity. This, in turn, opens avenues for its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[3][4] This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-1-methylnaphthalene, intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical development.

Molecular and Chemical Identity

3-Bromo-1-methylnaphthalene is a substituted aromatic hydrocarbon. Its structure consists of a naphthalene ring system with a bromine atom at the 3-position and a methyl group at the 1-position.

| Property | Value | Source |

| IUPAC Name | 3-bromo-1-methylnaphthalene | [5] |

| Molecular Formula | C₁₁H₉Br | [5] |

| Molecular Weight | 221.09 g/mol | [5] |

| CAS Number | 112929-89-2 | [5] |

| Canonical SMILES | CC1=CC(=CC2=CC=CC=C12)Br | [5] |

| InChI Key | UTXLKIYFDKKKEC-UHFFFAOYSA-N | [5] |

Physicochemical Properties

Precise experimental data for the physical properties of 3-Bromo-1-methylnaphthalene are not widely reported in publicly available literature. The data for its isomers, such as 1-Bromo-4-methylnaphthalene and 1-Bromo-2-methylnaphthalene, can offer some context. For instance, 1-Bromo-4-methylnaphthalene is a liquid at room temperature with a boiling point of 162-164 °C at 12 mmHg, a density of 1.419 g/mL at 25 °C, and a refractive index of 1.651.[6] 1-Bromo-2-methylnaphthalene is also a liquid with a boiling point of 296 °C, a density of 1.418 g/mL at 25 °C, and a refractive index of 1.648.[7] It is important to note that these values are for isomeric compounds and should be used with caution as estimations for 3-Bromo-1-methylnaphthalene.

Table of Computed and Isomeric Physical Properties:

| Physical Property | 3-Bromo-1-methylnaphthalene (Computed/Predicted) | 1-Bromo-4-methylnaphthalene (Experimental) | 1-Bromo-2-methylnaphthalene (Experimental) |

| XLogP3-AA | 4.2 | - | - |

| Boiling Point | Not available | 162-164 °C / 12 mmHg[6] | 296 °C[7] |

| Density | Not available | 1.419 g/mL at 25 °C[6] | 1.418 g/mL at 25 °C[7] |

| Refractive Index | Not available | n20/D 1.651[6] | n20/D 1.648[7] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The methyl protons would appear as a singlet, likely in the range of 2.5-2.7 ppm. The aromatic protons will appear as a complex multiplet pattern in the range of 7.0-8.5 ppm, with coupling constants characteristic of substituted naphthalenes.

¹³C NMR: The carbon-13 NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The methyl carbon would resonate at approximately 20-25 ppm. The aromatic carbons will appear in the region of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-1-methylnaphthalene would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the naphthalene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 220 and a prominent [M+2]⁺ peak of similar intensity at m/z 222, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the methyl group.

Synthesis and Purification

A reported method for the synthesis of 3-Bromo-1-methylnaphthalene involves a [4+2] cycloaddition reaction of 4-bromo-6-methyl-2-pyrone with an aryne intermediate, followed by a decarboxylative aromatization. This approach provides a viable route to this specific isomer.

Experimental Protocol: Synthesis of 3-Bromo-1-methylnaphthalene

This protocol is adapted from a literature procedure and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 3-Bromo-1-methylnaphthalene.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-6-methyl-2-pyrone (1.0 equivalent), o-silylphenyl triflate (1.5 equivalents), and cesium fluoride (CsF) as an activator.

-

Solvent Addition: Add anhydrous acetonitrile as the solvent.

-

Reaction Conditions: Stir the reaction mixture at 50 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-1-methylnaphthalene.

Reactivity and Stability

The reactivity of 3-Bromo-1-methylnaphthalene is dictated by the naphthalene ring system and the nature of its substituents.

-

Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to further electrophilic substitution reactions. The position of substitution will be directed by the existing methyl and bromo groups.

-

Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules.[4]

-

Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in a wide range of nucleophilic addition reactions.

-

Stability: Substituted naphthalenes are generally stable compounds.[3] However, like many aromatic compounds, they can be sensitive to strong oxidizing agents and may exhibit photostability concerns under prolonged exposure to UV light. Brominated naphthalenes are known to be thermally stable but can decompose at high temperatures, potentially releasing toxic fumes.[8]

Logical Relationship of Reactivity:

Caption: Reactivity pathways of 3-Bromo-1-methylnaphthalene.

Applications in Research and Development

While specific applications for 3-Bromo-1-methylnaphthalene are not extensively documented, its structure suggests significant potential in several areas of chemical research and development. As a substituted bromonaphthalene, it can serve as a key building block in the synthesis of:

-

Pharmaceutical Intermediates: The naphthalene core is present in numerous approved drugs.[2] The ability to functionalize the 3-bromo-1-methylnaphthalene scaffold through cross-coupling and other reactions makes it a valuable intermediate for constructing novel drug candidates.[1][4]

-

Organic Materials: Naphthalene derivatives are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[9] The specific substitution pattern of 3-Bromo-1-methylnaphthalene could be exploited to fine-tune the electronic and photophysical properties of such materials.

-

Fluorescent Probes: The naphthalene moiety is inherently fluorescent. Modification of the 3-bromo-1-methylnaphthalene structure could lead to the development of novel fluorescent dyes and probes for biological imaging and diagnostics.[4]

Safety, Handling, and Storage

Specific safety data for 3-Bromo-1-methylnaphthalene is limited. Therefore, it should be handled with the standard precautions for a potentially hazardous chemical. General safety guidelines for brominated aromatic compounds should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Toxicity: The toxicological properties of 3-Bromo-1-methylnaphthalene have not been thoroughly investigated. However, related compounds, polybrominated naphthalenes (PBNs), are known to exhibit dioxin-like toxicity.[1][13] Naphthalene itself can cause a range of toxic effects.[14][15] Therefore, exposure should be minimized.

References

-

Fernandes, A., et al. (2016). The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors. Journal of Toxicology and Environmental Health, Part B, 19(1), 1-27. [Link]

-

The University of Manchester. (n.d.). The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors. Research Explorer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18673607, 3-Bromo-1-methylnaphthalene. PubChem. Retrieved from [Link]

- Supporting Information for a relevant chemical synthesis paper. (Please note: A specific, publicly accessible URL for this supporting information is not available in the provided search results).

-

ACS Publications. (n.d.). Thermodynamic Property and Relative Stability of 76 Polybrominated Naphthalenes by Density Functional Theory. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Retrieved from [Link]

-

ScienceDirect. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

-

ResearchGate. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Osmania University. (n.d.). B.Sc., CBCS Common Core Syllabi for all Universities in Telangana. Retrieved from [https://www.osmania.ac.in/syllabi2019/B.Sc. Chemistry.pdf]([Link]. Chemistry.pdf)

-

Capot Chemical. (2026). Material Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α. Retrieved from [Link]

-

ACS Publications. (1981). Synthesis of some highly brominated naphthalenes. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-bromo-6-methylnaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reduction of Aryl Halides with Chromium(II) Chloride-Ethylenediamine Complex: 1-Bromonaphthalene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Retrieved from [Link]

-

-ORCA - Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]

-

PubMed. (n.d.). Naphthalene Toxicity in Clinical Practice. Retrieved from [Link]

-

PubMed. (2002). Naphthalene toxicity and antioxidant nutrients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7001, 1-Bromonaphthalene. PubChem. Retrieved from [Link]

-

Minnesota Department of Health. (2013). Naphthalene Toxicological Summary Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7001, 1-Bromonaphthalene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-3-methylnaphthalene (C11H9Br). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

Sources

- 1. The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromo-1-methylnaphthalene | C11H9Br | CID 18673607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-溴-4-甲基萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Bromo-2-methylnaphthalene technical grade, 90 2586-62-1 [sigmaaldrich.com]

- 8. m.ciop.pl [m.ciop.pl]

- 9. chemimpex.com [chemimpex.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. synchem.de [synchem.de]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Naphthalene Toxicity in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-1-methylnaphthalene CAS number and identifiers

An In-Depth Technical Guide to 3-Bromo-1-methylnaphthalene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methylnaphthalene, a key chemical intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by consolidating essential data, including chemical identifiers, physicochemical properties, synthetic pathways, safety protocols, and applications. The naphthalene scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 3-Bromo-1-methylnaphthalene, are versatile precursors for creating complex molecular architectures. This guide explains the causality behind synthetic choices and provides actionable protocols, grounded in authoritative references, to ensure scientific integrity and practical utility.

Core Identification and Chemical Properties

Accurate identification is the foundation of all chemical research and development. 3-Bromo-1-methylnaphthalene is a substituted aromatic hydrocarbon whose identity is established by a unique set of identifiers and physicochemical properties.

Chemical Identifiers

The following table summarizes the key identifiers for 3-Bromo-1-methylnaphthalene, ensuring unambiguous reference in procurement, publication, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 112929-89-2 | [1][2] |

| IUPAC Name | 3-bromo-1-methylnaphthalene | [1] |

| Molecular Formula | C₁₁H₉Br | [1][2] |

| Molecular Weight | 221.09 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC2=CC=CC=C12)Br | [1] |

| InChI | InChI=1S/C11H9Br/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | [1] |

| InChIKey | UTXLKIYFDKKKEC-UHFFFAOYSA-N | [1] |

| DSSTox Substance ID | DTXSID00595486 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and potential applications. While specific experimental data for 3-Bromo-1-methylnaphthalene is sparse, the properties can be reliably predicted and extrapolated from closely related isomers and the parent compound, 1-methylnaphthalene.

| Property | Value (Predicted or from Isomers) | Source/Rationale |

| Appearance | Expected to be a liquid or low-melting solid | Based on isomers like 1-bromo-2-methylnaphthalene. |

| Boiling Point | ~296 °C (for 1-bromo-2-methylnaphthalene) | Physical properties are similar among isomers. |

| Density | ~1.4 g/mL (for isomers) | Isomeric bromonaphthalenes exhibit similar densities. |

| XLogP3 | 4.2 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF, Toluene) | Typical for bromoarenes. |

Note: Experimental values should be determined for specific lots as purity can influence physical constants.

Synthesis and Mechanism

The synthesis of 3-Bromo-1-methylnaphthalene is a non-trivial challenge in regioselective aromatic substitution. The methyl group in 1-methylnaphthalene is an activating, ortho-, para-director. Consequently, direct electrophilic bromination overwhelmingly yields 4-bromo-1-methylnaphthalene as the major product due to electronic activation and steric accessibility at the para position.[3][4]

Achieving substitution at the 3-position requires a more nuanced synthetic strategy, often involving multiple steps. A plausible, though not commonly cited, pathway would involve starting with a precursor that directs the bromine to the desired position before the methyl group is installed or modified. However, for the purpose of this guide, we will outline a conceptual multi-step synthesis that leverages known organic transformations.

Conceptual Synthetic Workflow

The following workflow illustrates a potential pathway to overcome the inherent regioselectivity of the 1-methylnaphthalene scaffold.

Sources

- 1. 3-Bromo-1-methylnaphthalene | C11H9Br | CID 18673607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-Bromo-1-methylnaphthalene in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-methylnaphthalene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for quantitative determination, and offers predictive insights based on solvent properties.

Introduction to 3-Bromo-1-methylnaphthalene

3-Bromo-1-methylnaphthalene is an aromatic hydrocarbon derivative with the molecular formula C₁₁H₉Br.[1] Its structure, featuring a naphthalene core with methyl and bromo substituents, imparts specific physicochemical properties that dictate its behavior in various solvent systems. Understanding its solubility is paramount for its effective use in organic synthesis, purification processes like crystallization, and formulation development.[2][3]

Physicochemical Properties:

-

Molecular Weight: 221.09 g/mol [1]

-

Calculated XLogP3-AA: 4.2[1]

-

Appearance: Typically a liquid or low-melting solid[4]

The high calculated XLogP3-AA value of 4.2 indicates a significant nonpolar character, suggesting a preference for lipophilic or nonpolar environments over aqueous or highly polar media.[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively relates the intermolecular forces of the solute and the solvent.[2][7] For 3-Bromo-1-methylnaphthalene, a predominantly nonpolar molecule, higher solubility is anticipated in solvents with similar nonpolar characteristics.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Nonpolar solutes dissolve best in nonpolar solvents, and polar solutes in polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[7]

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[7]

The relationship between solvent polarity and the anticipated solubility of 3-Bromo-1-methylnaphthalene can be visually represented.

Caption: Predicted solubility of 3-Bromo-1-methylnaphthalene based on solvent polarity.

Predicted Solubility Profile

| Solvent | Polarity Index | Predicted Solubility |

| Nonpolar Solvents | ||

| Hexane | 0.1 | High |

| Toluene | 2.4 | High |

| Diethyl Ether | 2.8 | High |

| Polar Aprotic Solvents | ||

| Tetrahydrofuran (THF) | 4.0 | Moderate to High |

| Dichloromethane (DCM) | 3.1 | Moderate to High |

| Acetone | 5.1 | Moderate |

| Acetonitrile | 5.8 | Low to Moderate |

| Dimethylformamide (DMF) | 6.4 | Low |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low |

| Polar Protic Solvents | ||

| Ethanol | 4.3 | Low to Moderate |

| Methanol | 5.1 | Low |

| Water | 10.2 | Insoluble |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a compound in various solvents.[8][9]

Materials and Equipment

-

3-Bromo-1-methylnaphthalene (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted below.

Sources

- 1. 3-Bromo-1-methylnaphthalene | C11H9Br | CID 18673607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. chemimpex.com [chemimpex.com]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. synchem.de [synchem.de]

- 6. 3-Bromo-1-methylnaphthalene | 112929-89-2 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Methylnaphthalene

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 1-methylnaphthalene. It is designed for researchers, scientists, and professionals in drug development who utilize substituted naphthalenes as pivotal synthetic intermediates. This document delves into the nuanced interplay of electronic and steric effects governed by the methyl group on the reactivity and regioselectivity of the naphthalene core. Key sections are devoted to prevalent EAS reactions—nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Each section presents a detailed mechanistic rationale, explains the causality behind experimental choices, and provides field-proven, step-by-step protocols. Quantitative data on isomer distribution are summarized in structured tables, and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the synthesis and functionalization of 1-methylnaphthalene derivatives.

Introduction: The Activated Naphthalene System

Naphthalene, a bicyclic aromatic hydrocarbon, is inherently more reactive towards electrophilic attack than benzene. This heightened reactivity stems from its higher π-electron density and the ability to form a more stable Wheland intermediate (arenium ion), where the aromaticity of one ring is preserved during the electrophilic attack.[1] The position of electrophilic attack on the unsubstituted naphthalene ring is a classic example of kinetic versus thermodynamic control.[2][3] Generally, substitution at the C1 (α) position is kinetically favored due to the formation of a more stable carbocation intermediate, which can be stabilized by two resonance structures that keep one benzene ring intact.[4][5]

The introduction of a methyl group at the C1 position further modulates this reactivity and introduces additional directing effects. The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation.[6][7] In 1-methylnaphthalene, this translates to an enhanced activation of the naphthalene ring system and a strong preference for substitution at specific positions.

Directing Effects of the 1-Methyl Group

The methyl group at C1 in 1-methylnaphthalene directs incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions of the substituted ring. The C5 and C8 (peri) positions in the unsubstituted ring are also potential sites of attack. The predicted order of reactivity for electrophilic substitution on 1-methylnaphthalene is generally C4 > C2 > C5 > C8 > C7 > C3 > C6.[8] This regioselectivity is a consequence of the stability of the corresponding arenium ion intermediates. Attack at C4 allows for resonance stabilization where the positive charge is placed on C1, directly benefiting from the stabilizing effect of the methyl group.

Core Electrophilic Aromatic Substitution Reactions

This section details the mechanisms, regioselectivity, and experimental protocols for the most common EAS reactions performed on 1-methylnaphthalene.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is a fundamental reaction in the synthesis of pharmaceuticals and other fine chemicals. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[9]

Mechanism and Regioselectivity:

The nitration of 1-methylnaphthalene predominantly yields 4-nitro-1-methylnaphthalene.[10][11] The strong directing effect of the C1-methyl group favors the formation of the C4-substituted product. The arenium ion intermediate for C4 attack is significantly stabilized by the electron-donating methyl group. Minor products, including the 2-, 5-, and 8-isomers, are also observed, with their relative yields depending on the specific reaction conditions.[12]

Data Presentation: Isomer Distribution in the Nitration of 1-Methylnaphthalene

| Position of Nitration | Typical Yield (%) |

| 4-nitro | ~59-87% |

| 2-nitro | ~10% |

| 5-nitro | ~9% |

| 8-nitro | ~7% |

| 3-nitro | ~15% |

Note: Yields can vary based on reaction conditions such as temperature, solvent, and nitrating agent. Data compiled from various sources.[10][12]

Experimental Protocol: Synthesis of 4-Nitro-1-methylnaphthalene [10]

Reagents and Equipment:

-

1-methylnaphthalene

-

Dinitrogen tetroxide (N₂O₄) or a mixture of concentrated nitric and sulfuric acids

-

Dichloromethane

-

Methanesulfonic acid (optional, as catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification apparatus (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylnaphthalene in dichloromethane. Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Nitrating Agent: If using a nitrating mixture, slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature with an ice bath.

-

Addition: Slowly add the nitrating agent (e.g., N₂O₄ in dichloromethane or the nitrating mixture) dropwise to the stirred solution of 1-methylnaphthalene over 30-60 minutes. It is critical to maintain the reaction temperature below 5 °C to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major product, 4-nitro-1-methylnaphthalene.

Visualization: Mechanism of Nitration at C4

Caption: Nitration of 1-methylnaphthalene at the C4 position.

Halogenation

Halogenation, the introduction of a halogen (Cl, Br), is another key EAS reaction. The reaction conditions determine whether substitution occurs on the aromatic ring or on the methyl side-chain. For aromatic substitution, a Lewis acid catalyst is typically employed.[13]

Mechanism and Regioselectivity:

The chlorination of 1-methylnaphthalene in acetic acid can lead to a mixture of substitution and addition products.[14] For electrophilic bromination, the reaction with bromine in a suitable solvent typically yields 1-bromo-4-methylnaphthalene as the major product, consistent with the directing effect of the methyl group.

Experimental Protocol: Bromination of 1-Methylnaphthalene

Reagents and Equipment:

-

1-methylnaphthalene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or acetic acid as solvent

-

Iron(III) bromide (FeBr₃) as a catalyst (optional, but recommended)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

Setup: In a flask protected from light, dissolve 1-methylnaphthalene in the chosen solvent.

-

Catalyst: Add a catalytic amount of FeBr₃.

-

Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or heat gently under reflux until the bromine color disappears.

-

Work-up: Cool the reaction mixture and wash with a solution of sodium thiosulfate to remove any unreacted bromine. Then wash with water and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the product by distillation or chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (-COR) to the aromatic ring.[15] The reaction uses an acyl chloride or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[16]

Mechanism and Regioselectivity:

The acylation of 1-methylnaphthalene with acetyl chloride and AlCl₃ in solvents like nitrobenzene or chloroform predominantly gives 4-methyl-1-acetonaphthone.[8] The choice of solvent can significantly influence the product distribution in the acylation of naphthalene systems.[17][18] The electrophile, an acylium ion (RCO⁺), attacks the electron-rich C4 position. The resulting ketone product is deactivated towards further substitution, preventing polyacylation.[15]

Experimental Protocol: Acetylation of 1-Methylnaphthalene [8]

Reagents and Equipment:

-

1-methylnaphthalene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene or 1,2-dichloroethane as solvent

-

Reaction flask with a condenser and drying tube

-

Ice bath

-

Apparatus for acidic work-up and purification

Procedure:

-

Complex Formation: In a dry flask under an inert atmosphere, suspend anhydrous AlCl₃ in the solvent and cool in an ice bath. Slowly add acetyl chloride to form the acylium ion-Lewis acid complex.

-

Addition of Substrate: Add a solution of 1-methylnaphthalene in the same solvent dropwise to the cooled, stirred mixture.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours. The reaction may require gentle heating to go to completion.

-

Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic extracts, dry, and remove the solvent. Purify the resulting 4-methyl-1-acetonaphthone by vacuum distillation or recrystallization.

Visualization: Friedel-Crafts Acylation Workflow

Caption: General laboratory workflow for Friedel-Crafts acylation.

Sulfonation

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is a reversible reaction that is highly sensitive to temperature.[2] This characteristic allows for kinetic or thermodynamic control of the product distribution.[3][19]

Mechanism and Regioselectivity: